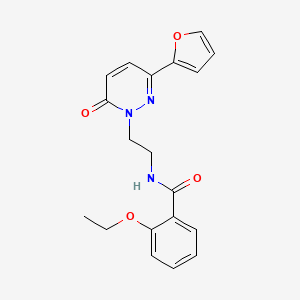

2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIHSIKORHAWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with CAS number 954059-62-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4, with a molecular weight of 353.4 g/mol. The compound features a furan ring and a pyridazinone moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 954059-62-2 |

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit promising antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives showed significant inhibition of cell proliferation in both 2D and 3D cultures, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format .

Mechanism of Action

The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to inhibition of DNA-dependent enzymes. This interaction can disrupt cellular processes essential for tumor growth and survival .

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound have been tested for antimicrobial activity. In vitro assays against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed varying degrees of efficacy. Compounds similar to this compound demonstrated significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections .

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Pharmaceuticals highlighted that furan-based compounds exhibited higher antitumor activity in 2D assays compared to 3D formats due to better penetration and interaction with cancer cells .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties using broth microdilution methods according to CLSI guidelines. The findings indicated that certain compounds had effective minimum inhibitory concentrations (MICs), suggesting their viability as antimicrobial agents .

- Mechanistic Insights : Research has also explored the binding modes of these compounds with DNA, revealing that structural modifications can significantly influence their biological activities. The presence of specific functional groups was found to enhance binding affinity and selectivity towards target biomolecules .

Comparison with Similar Compounds

Core Pyridazinone Modifications

Key analogs and their substitutions:

- Furan vs. Thiophene : Replacing furan with thiophene (e.g., in CAS 946264-29-5) introduces sulfur, which may alter electronic properties and binding interactions. Thiophene’s larger atomic radius and polarizability could enhance hydrophobic interactions but reduce metabolic stability compared to furan’s oxygen .

- Aromatic vs. Alkyl Substituents: The dimethylaminomethylphenyl group in (S)-17b likely improves solubility and target engagement (e.g., HDAC inhibition) through basic amine interactions, contrasting with the neutral furan in the target compound.

Linker and Benzamide Modifications

Comparative analysis of side chains:

Pharmacological and Physicochemical Properties

- HDAC Inhibitors: (S)-17b demonstrates nanomolar inhibition of HDAC isoforms and in vivo antitumor efficacy. Its dimethylaminomethylphenyl group likely facilitates cell penetration, unlike the target compound’s furan, which may limit bioavailability due to rapid oxidation.

- Metabolic Stability : Thiophene (in ) and tetrazole (in ) substituents may confer longer half-lives compared to furan, which is prone to oxidative metabolism.

- Solubility : The ethoxy group in the target compound enhances hydrophobicity relative to methoxy or polar tetrazole analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.